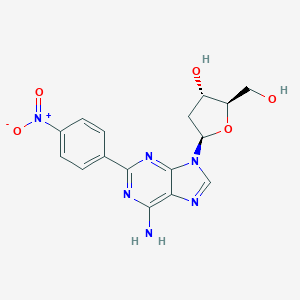

2-(p-Nitrophenyl)-2'-deoxyadenosine

Description

Structure

3D Structure

Properties

CAS No. |

109875-45-8 |

|---|---|

Molecular Formula |

C16H16N6O5 |

Molecular Weight |

372.34 g/mol |

IUPAC Name |

(2R,3S,5R)-5-[6-amino-2-(4-nitrophenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C16H16N6O5/c17-14-13-16(21(7-18-13)12-5-10(24)11(6-23)27-12)20-15(19-14)8-1-3-9(4-2-8)22(25)26/h1-4,7,10-12,23-24H,5-6H2,(H2,17,19,20)/t10-,11+,12+/m0/s1 |

InChI Key |

UNGJDJLXCLUONS-QJPTWQEYSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |

Origin of Product |

United States |

Molecular and Cellular Investigations of 2 P Nitrophenyl 2 Deoxyadenosine Mutagenicity

Quantitative Assessment of Mutagenic Potency

The mutagenic potential of 2-(p-Nitrophenyl)-2'-deoxyadenosine has been rigorously evaluated in both bacterial and mammalian cell systems. These studies have provided quantitative data on its ability to induce genetic mutations.

Reversion Assays in Bacterial Systems (e.g., Ames Salmonella typhimurium TA98 and TA100)

Initial investigations into the mutagenicity of this compound utilized the well-established Ames test, a bacterial reverse mutation assay. oup.com This test employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. evotec.com Mutagens can cause a reversion mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. evotec.com

The compound this compound was found to be a potent mutagen in both S. typhimurium strains TA98 and TA100, and this activity was observed without the need for metabolic activation by an S9 fraction. oup.comnih.govnih.gov Strain TA98 is designed to detect frameshift mutations, while TA100 detects base-pair substitutions. oup.com The strong positive result in both strains indicates that this compound can induce both types of mutations. oup.com

A study systematically evaluating a series of related compounds demonstrated that this compound (referred to as 15p in the study) was the most potent mutagen among the tested 2-nitrophenyladenine derivatives in the reversion of both TA98 and TA100. oup.com

**Table 1: Mutagenic Activity of this compound and Related Compounds in *S. typhimurium***

| Compound | S. typhimurium Strain | Mutagenic Potency (Revertants/nmol) |

|---|---|---|

| This compound | TA98 | 1000 |

| This compound | TA100 | 100 |

| 2-(p-Nitrophenyl)adenine (B10528) | TA98 | 100 |

| 2-(p-Nitrophenyl)adenine | TA100 | 10 |

| 2-(p-Nitrophenyl)adenosine | TA98 | 10 |

| 2-(p-Nitrophenyl)adenosine | TA100 | 1 |

Data is synthesized from descriptive comparisons in the source material.

Mutagenicity in Mammalian Cell Culture Models (e.g., FM3A Mouse Cell Line)

To ascertain its mutagenic effects in a system more analogous to human cells, this compound was tested in a mammalian cell culture model. oup.comnih.govnih.gov The compound exhibited mutagenicity in the FM3A mouse cell line, confirming that its mutagenic activity is not limited to prokaryotic systems. oup.comnih.govnih.gov This finding suggests that the compound is likely to be mutagenic in other mammalian cells as well.

Comparative Mutagenic Efficacy Against Established Mutagens (e.g., 4-Nitroquinoline (B1605747) N-oxide)

A crucial aspect of characterizing a new mutagen is to compare its potency to that of well-known, potent mutagens. When compared to 4-Nitroquinoline N-oxide (4-NQO), a known and powerful mutagen, this compound demonstrated remarkable potency. oup.comnih.govnih.govoup.com Specifically, in the S. typhimurium TA98 strain, the mutagenic activity of this compound was found to be an order of magnitude greater than that of 4-NQO. oup.comnih.govnih.gov This places this compound among the more potent mutagens identified.

Elucidation of Structure-Activity Relationships (SAR) Governing Mutagenicity

Understanding the relationship between the chemical structure of a compound and its biological activity is a fundamental principle in toxicology. For this compound, studies have dissected the contributions of its key structural features to its mutagenic properties.

Influence of the 2-p-Nitrophenyl Substitution on Adenine (B156593) Base Activity

Initial observations that led to the discovery of the mutagenicity of this class of compounds were made on a crude preparation of 2-phenyladenosine, which was found to be mutagenic. oup.comnih.govnih.govoup.com However, upon purification, it was revealed that 2-phenyladenosine itself is non-mutagenic. oup.comnih.govnih.govoup.com The mutagenic activity was traced to contaminating 2-(m- and p-nitrophenyl)-adenosines. oup.comnih.govnih.govoup.com

This discovery prompted a systematic structure-activity relationship study, which confirmed that the 2-p-nitrophenyl substitution on the adenine base is critical for its mutagenic activity. oup.com The study further established a hierarchy of mutagenic potency among related analogs, with the 2'-deoxynucleosides being the most potent, followed by the free bases, and then the ribonucleosides. oup.com The para-substituted nitrophenyl analog was consistently the most active. oup.com

Table 2: Order of Mutagenic Potency Based on Structural Modifications

| Rank | Structural Class | Example |

|---|---|---|

| 1 | 2'-Deoxynucleoside | This compound |

| 2 | Base | 2-(p-Nitrophenyl)adenine |

| 3 | Ribonucleoside | 2-(p-Nitrophenyl)adenosine |

Role of the Nitro Group in Inducing Mutagenesis

The critical role of the nitro group in conferring mutagenicity is evident from the fact that the non-nitrated parent compound, 2-phenyladenosine, is inactive. oup.comoup.com The mutagenicity is directly linked to the presence of the nitro substituent on the phenyl ring. Aromatic nitro compounds are a well-known class of mutagens, and their mechanism of action often involves the enzymatic reduction of the nitro group to reactive intermediates that can form adducts with DNA. wikipedia.org

The position of the nitro group on the phenyl ring also significantly influences the mutagenic potency. The p-nitrophenyl analog of 2'-deoxyadenosine (B1664071) is the most potent mutagen in this series, highlighting the importance of the specific stereochemistry of the molecule in its interaction with cellular machinery to induce mutations. oup.com

Differential Mutagenic Potency Across Nucleoside, Nucleobase, and Deoxynucleoside Forms

Research has demonstrated a clear hierarchy in the mutagenic strength of 2-(p-nitrophenyl) substituted purines. Structure-activity relationship studies have shown that this compound (the deoxynucleoside form) is the most potent mutagen among its related compounds. oup.comnih.govoup.comnih.gov Following in decreasing order of mutagenic activity are 2-(p-nitrophenyl)adenine (the nucleobase form) and then 2-(p-nitrophenyl)adenosine (the ribonucleoside form). oup.comnih.govoup.com This order of potency, deoxynucleoside > nucleobase > ribonucleoside, highlights the critical role of the sugar moiety in the mutagenic activity of this class of compounds. oup.com

The mutagenicity of these compounds was evaluated using the Ames test with Salmonella typhimurium strains TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively. oup.comnih.gov Notably, these compounds exhibited their mutagenic effects without the need for external metabolic activation by a rat liver S9 fraction, indicating that they are direct-acting mutagens in this system. oup.comnih.govoup.com The potency of this compound in the TA98 strain was found to be an order of magnitude greater than that of the well-known potent mutagen, 4-nitroquinoline N-oxide. oup.comnih.govoup.com Furthermore, its mutagenicity has also been confirmed in a mammalian system, specifically the mouse cell line FM3A. nih.govoup.com

Positional Isomer Effects (e.g., para- vs. meta-nitrophenyl) on Mutagenic Potential

The position of the nitro group on the phenyl ring significantly influences the mutagenic potential of these adenosine (B11128) derivatives. The para-nitrophenyl (B135317) analog, this compound, is the most potent mutagen in this series. oup.com In contrast, the corresponding meta-nitrophenyl analog, 2-(m-nitrophenyl)adenosine, displays significantly weaker mutagenic activity. oup.com This observation is consistent across different forms of the compound, with the para-isomers of both the adenine and hypoxanthine (B114508) analogs being more active than their meta-counterparts. oup.com

This positional effect is a common feature among nitrophenyl compounds, where the para position of the nitro group often confers the highest biological activity. nih.gov For instance, in a study of nitrophenyl thioethers, only the para-nitro substituted compounds were mutagenic, while the ortho and meta isomers were non-mutagenic. nih.gov

Proposed Biochemical Mechanisms of Mutagenic Action for this compound

The mutagenicity of this compound is believed to stem from its intracellular metabolic activation, leading to the formation of reactive species that can interact with DNA.

Role of Cellular Metabolic Activation (e.g., Nitroreductase Activity)

Although this compound is a direct-acting mutagen in the Ames test, its mutagenic activity is likely enhanced or mediated in vivo through metabolic reduction of the nitro group. oup.comnih.govoup.com This process is often carried out by cellular nitroreductases. nih.gov The lack of mutagenicity of some nitroaromatic compounds in nitroreductase-deficient bacterial strains supports the crucial role of this enzymatic activation. nih.gov

Postulated Formation of Reactive Intermediates (e.g., Hydroxylamino Derivatives)

The metabolic reduction of the nitro group on the phenyl ring is thought to proceed through several steps, leading to the formation of highly reactive intermediates. The initial reduction product is a nitroso derivative, which can be further reduced to a hydroxylamino derivative. nih.gov These intermediates, particularly the hydroxylamino derivative, are considered the ultimate mutagenic species. They are electrophilic and can readily react with nucleophilic sites in DNA, forming DNA adducts. nih.gov

Implications for Interactions with DNA Replication and Repair Pathways

The formation of DNA adducts by the reactive metabolites of this compound can have significant consequences for DNA replication and repair. These adducts can interfere with the normal functioning of DNA polymerases, potentially leading to the misincorporation of nucleotides during DNA replication and causing mutations. acs.org If not repaired, these DNA lesions can become fixed as permanent mutations in the genome. The presence of such bulky adducts can also stall replication forks and trigger cellular DNA damage responses and repair pathways. acs.org

Interactive Data Table: Mutagenic Potency

| Compound | Mutagenic Potency Order |

| This compound | 1 (Most Potent) |

| 2-(p-nitrophenyl)adenine | 2 |

| 2-(p-nitrophenyl)adenosine | 3 |

| 2-(m-nitrophenyl)adenosine | Weaker than para-isomers |

Exploration of 2 P Nitrophenyl 2 Deoxyadenosine in Molecular Biology Research and Probe Development

Applications in Studies of Nucleoside Metabolism and Enzyme Interactions (General for Nucleoside Analogs)

Nucleoside analogs are widely employed to study the metabolic pathways of nucleosides and their interactions with a host of cellular enzymes. nih.gov These analogs can act as substrates, inhibitors, or mechanistic probes for enzymes involved in nucleic acid synthesis, repair, and degradation. nih.gov

Enzymatic Processing and Degradation Pathways of Modified Nucleosides

The metabolic fate of a modified nucleoside—its uptake, phosphorylation, and degradation—is critical to its biological activity. nih.gov The initial study on 2-(p-Nitrophenyl)-2'-deoxyadenosine noted its mutagenicity occurs without requiring metabolic activation by rat liver S9 fraction, which is a mixture of metabolic enzymes. oup.com This suggests the compound may act directly or be processed by enzymes present within the bacterial or mammalian cells used in the assay. However, specific enzymatic processing and degradation pathways for this compound have not been elucidated in the available literature.

Interactions with Nucleic Acid Modifying Enzymes (e.g., DNA Polymerases, Reverse Transcriptases)

The interaction of nucleoside analogs with DNA polymerases and reverse transcriptases is a cornerstone of antiviral and anticancer therapies and a key area of molecular biology research. neb.comoup.com These enzymes may incorporate the analog into a growing nucleic acid chain, leading to termination, or the analog may act as a competitive or non-competitive inhibitor.

There is no direct research available that characterizes This compound 5'-triphosphate as a substrate or inhibitor for DNA polymerases or reverse transcriptases. However, related research provides some insight into how a nitrophenyl modification might be tolerated:

Restriction Endonucleases: A study incorporating a bulky nitrophenyl group at the 7-position of 7-deazaadenine into a DNA sequence found that it completely blocked cleavage by most restriction enzymes tested. nih.gov This indicates that the nitrophenyl group can cause significant steric hindrance that prevents enzyme-DNA recognition.

DNA Polymerase Photoprobes: A separate study designed deoxyadenosine-based photoprobes with a nitrophenyl azide (B81097) group to act as inhibitors of the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase. nih.gov These analogs, which are structurally different from this compound, were designed to bind to the enzyme and, upon photoactivation, form a covalent bond.

These findings suggest that the bulky p-nitrophenyl group at the 2-position of deoxyadenosine (B7792050) would likely have a significant, and probably inhibitory, effect on the activity of nucleic acid modifying enzymes, but specific kinetic data for this compound is not available.

Design Principles for Nucleoside Analog-Based Molecular Tools

The design of nucleoside analogs as molecular tools is a rational process based on mimicking natural nucleosides while introducing specific functionalities. harvard.edumdpi.com Key considerations include the size and chemical nature of the modification, its effect on base pairing and sugar pucker, and its compatibility with biological systems. The goal is to create a molecule that can be selectively incorporated or recognized to report on a specific biological process.

The development of This compound was part of a structure-activity relationship study to identify the source of mutagenicity in a crude preparation of 2-phenyladenosine. nih.govoup.comoup.com The findings from this study are summarized in the table below, illustrating the design principle of investigating how different substitutions on the phenyl ring and the purine (B94841) base affect mutagenic activity.

| Compound Name | Structure | Mutagenic Potency |

| This compound | Adenine (B156593) base with a 2'-deoxyribose sugar and a p-nitrophenyl group at the 2-position of the adenine. | Strongest mutagen of the series studied. nih.govoup.com |

| 2-(p-Nitrophenyl)adenine (B10528) | Adenine base with a p-nitrophenyl group at the 2-position. | Strongly mutagenic, but less so than the deoxyadenosine version. nih.govoup.com |

| 2-(p-Nitrophenyl)adenosine | Adenine base with a ribose sugar and a p-nitrophenyl group at the 2-position of the adenine. | Strongly mutagenic, but less so than the adenine and deoxyadenosine versions. nih.govoup.com |

| 2-Phenyladenosine | Adenine base with a ribose sugar and a phenyl group at the 2-position of the adenine. | Non-mutagenic. nih.govoup.com |

This table demonstrates a clear design principle in the context of toxicology: the addition of a nitro group to the phenyl ring is critical for mutagenicity, and the presence of the 2'-deoxyribose sugar enhances this activity compared to the corresponding adenine base or ribose-containing nucleoside. nih.govoup.com However, the design of this compound as a specific molecular probe for the applications mentioned in the preceding sections has not been described.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(p-Nitrophenyl)-2'-deoxyadenosine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential protection, functionalization, and deprotection steps. For example:

- Protection : Use TPDS-Cl₂ (2,3,5-tri-O-p-tolyldichlorophosphorane) in pyridine to protect hydroxyl groups (59% yield) .

- Functionalization : Allylation under UV light with allyl-SnBu₃ and AIBN in toluene (85% yield) .

- Deprotection : TBAF (tetrabutylammonium fluoride) in THF for final deprotection (83% yield) .

- Optimization : Adjust solvent ratios (e.g., H₂O/dioxane for oxidation) and monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution at the 2'-position and nitrophenyl integration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity, referencing retention times of analogous nitroaryl nucleosides .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 4–9) at 25–40°C. Monitor nitro group reduction via UV-Vis spectroscopy (absorbance at 400 nm for nitrophenolate ion formation) .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds. Store at 0–6°C in anhydrous solvents to minimize hydrolysis .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the inhibitory effects of this compound on DNA polymerases?

- Methodological Answer :

- Enzyme Assays : Use in vitro primer extension assays with purified DNA polymerases (e.g., human Pol γ or bacterial Pol I).

- Kinetic Analysis : Measure IC₅₀ values via competitive inhibition models. Compare with unmodified 2'-deoxyadenosine to assess steric/electronic effects of the nitrophenyl group .

- Crystallography : Co-crystallize the compound with polymerase active sites (e.g., PDB: 3Q8K) to identify binding interactions .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Screening : Use a factorial design (e.g., 2³ design) to test solvent mixtures (water, DMSO, ethanol) and temperatures .

- Controlled Precipitation : Monitor solubility via dynamic light scattering (DLS) and correlate with logP values calculated using software like MarvinSuite .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-Nitrophenyl-β-D-galactopyranoside, which requires cold storage for stability) .

Q. What theoretical frameworks guide mechanistic studies of this compound in nucleotide excision repair (NER) pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the nitrophenyl group and NER enzymes (e.g., XPA or XPC proteins) using software like GROMACS .

- Free Energy Calculations : Apply density functional theory (DFT) to assess electronic effects of the nitro group on base-pairing fidelity .

- Biological Validation : Use CRISPR-edited cell lines (e.g., XPA⁻/−) to quantify repair efficiency via qPCR or comet assays .

Methodological Notes

- Synthesis Optimization : Prioritize step yields >80% and minimize side products (e.g., allyl group over-reduction) by optimizing catalyst loadings (AIBN) and reaction times .

- Data Contradictions : Address variability in enzyme inhibition studies by standardizing buffer ionic strength (e.g., 150 mM KCl) and using internal controls (e.g., dideoxyadenosine triphosphate) .

- Safety Protocols : Handle nitroaryl compounds under inert atmospheres (N₂/Ar) to prevent explosive decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.